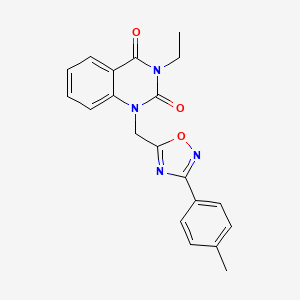

3-ethyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-ethyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-3-23-19(25)15-6-4-5-7-16(15)24(20(23)26)12-17-21-18(22-27-17)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVPXJVVNIFCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Quinazoline and quinazolinone derivatives, which this compound is a part of, have been known to exhibit a wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Mode of Action

Quinazoline and quinazolinone derivatives have been reported to display important activities such as sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and anticancer .

Biochemical Pathways

Quinazoline and quinazolinone derivatives are known to affect a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .

Pharmacokinetics

The imppat database provides a platform to compute the physicochemical properties, drug-likeness based on multiple scoring schemes, and predicted admet properties of phytochemicals .

Result of Action

Quinazoline and quinazolinone derivatives have been reported to have a wide range of biological activities .

Biological Activity

3-ethyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different pathogens and cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

with a molecular weight of 362.4 g/mol. Its structure includes a quinazoline core substituted with an oxadiazole moiety, which is known for enhancing biological activity through bioisosteric effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including 3-ethyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione. The following findings summarize its efficacy against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) | Comparison with Standard |

|---|---|---|---|

| Staphylococcus aureus | 10–12 | 75–80 | Comparable to ampicillin |

| Escherichia coli | 15 | 65 | Comparable to vancomycin |

| Candida albicans | 11 | 80 | More effective than ampicillin |

The compound exhibited moderate to significant activity against both Gram-positive and Gram-negative bacteria. Notably, it showed a specific activity against Candida albicans, surpassing the efficacy of standard antibacterial drugs like ampicillin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study highlighted its ability to inhibit the growth of various cancer cell lines. The following table summarizes the results:

| Cancer Cell Line | GI50 (nM) | Activity Level |

|---|---|---|

| Human colon adenocarcinoma (CXF HT-29) | 92.4 | Moderate |

| Human lung adenocarcinoma (LXFA 629) | 26 | High |

| Breast cancer-derived lung metastatic | 33 | Comparable to Erlotinib |

The compound demonstrated a promising profile as an antiproliferative agent with a GI50 value indicating significant potency against lung adenocarcinoma cells compared to existing treatments .

The proposed mechanism of action for 3-ethyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial replication. In cancer cells, it is believed to interfere with cell cycle progression and promote apoptosis through various signaling pathways .

Structure-Activity Relationship (SAR)

The incorporation of the oxadiazole ring at specific positions on the quinazoline scaffold significantly enhances the biological activity of the derivatives. Modifications at the 1 and 3 positions have been shown to affect both antimicrobial and anticancer activities positively. For instance, compounds with triazole moieties exhibited improved inhibition against Staphylococcus aureus and Escherichia coli compared to their counterparts without such substitutions .

Comparison with Similar Compounds

1-(β-D-Ribofuranosyl)Quinazoline-2,4(1H,3H)-Dione (Compound 60)

- Structure: Features a β-D-ribofuranosyl sugar moiety attached to the quinazoline-dione core instead of the oxadiazole-methyl group .

- Activity: Glycosylation enhances water solubility, making it suitable for nucleoside-based therapies.

- Synthesis : Achieved via debenzoylation of tri-O-benzoyl intermediates, yielding 88–91% purity .

6-((4-(2,3-Dimethylphenoxy)Piperidin-1-yl)Methyl)Pyrimidine-2,4(1H,3H)-Dione

- Structure : Pyrimidine-2,4-dione core with a piperidinylmethyl side chain, lacking the oxadiazole and quinazoline systems .

- Activity: Demonstrates anti-mycobacterial efficacy against tuberculosis, attributed to the piperidine-phenoxy group’s membrane penetration capabilities.

Oxadiazole-Containing Analogues

8-[(3-Phenyl-1,2,4-Oxadiazol-5-yl)Methoxy]Quinoline Monohydrate

- Structure: Combines a quinoline core with a 1,2,4-oxadiazole side chain, differing from the quinazoline-dione scaffold .

- Activity: Exhibits broad biological activity due to the oxadiazole’s electron-deficient nature, which enhances interactions with enzymatic targets. The quinoline moiety may confer fluorescence properties, useful in bioimaging .

1-{[3-Aryl-1,2,4-Oxadiazol-5-yl]Methyl}-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thieno[2,3-d]Pyrimidine-2,4(1H,3H)-Dione

- Structure: Thienopyrimidine-dione core with dual oxadiazole (1,2,4 and 1,3,4) substituents .

- Activity : Shows potent antimicrobial activity (e.g., 85% inhibition against E. coli at 30 µg/mL), surpassing streptomycin in some cases. The dual oxadiazole system may improve target engagement but could increase metabolic instability compared to the single oxadiazole in the target compound .

Comparative Analysis Table

Discussion of Key Findings

- Synthetic Feasibility : The manufacturing process for 1-(arylmethyl)quinazoline-2,4-dione derivatives (e.g., Patent WO 2017/167251) supports scalable synthesis of the target compound .

- Limitations : Direct bioactivity data for the target compound are absent in the provided evidence; inferences are drawn from structural analogues. Further in vitro studies are needed to validate antimicrobial or anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 3-ethyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Quinazoline Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.

Oxadiazole Introduction : Reaction of nitrile intermediates with hydroxylamine, followed by cyclization in the presence of activating agents (e.g., DCC).

Functionalization : Alkylation or substitution reactions to attach the p-tolyl-oxadiazole and ethyl groups.

- Key solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for high-temperature reactions.

- Purification: Column chromatography or recrystallization from ethanol/water mixtures .

- Data Table :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Quinazoline core | Anthranilic acid, urea, HCl reflux | 60-75% |

| Oxadiazole formation | Nitrile + NH₂OH·HCl, DCC, DMF | 50-65% |

| Alkylation | K₂CO₃, DMF, 80°C | 70-85% |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Elucidation :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and connectivity (e.g., quinazoline C=O at ~165 ppm, oxadiazole C=N at ~160 ppm).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30).

- Melting Point : Determined via capillary tube method (expected range: 180-190°C based on analogs) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) for cyclization steps.

- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) for alkylation reactions to enhance reactivity.

- Temperature Control : Gradual heating (e.g., 60°C → 100°C) to minimize side reactions during oxadiazole formation.

- In-situ Monitoring : TLC (silica gel, ethyl acetate/hexane) to track intermediate formation and adjust reaction times .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

Comparative Assays : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity, IC₅₀ calculations).

Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., as in ) to rule out polymorphic variations.

Target Validation : Use knockout cell lines or competitive binding assays to confirm specificity for suspected targets (e.g., kinase enzymes).

- Example : If conflicting antimicrobial activity is reported, test against isogenic bacterial strains with/without efflux pumps .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace p-tolyl with halophenyl groups) and assess changes in activity.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR kinase).

- Pharmacophore Mapping : Identify critical functional groups (e.g., oxadiazole’s hydrogen-bond acceptors) using software like Schrödinger.

- Data Correlation : Use linear regression to link logP values or electronic parameters (Hammett σ) with bioactivity .

Q. How can researchers address low solubility in pharmacological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain compound stability.

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the quinazoline N-3 position.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability .

Data Contradiction & Validation

Q. How should discrepancies in reported melting points or spectral data be investigated?

- Methodological Answer :

- Reproduce Synthesis : Ensure identical starting materials and conditions (e.g., anhydrous vs. hydrated solvents).

- Cross-validate Techniques : Compare DSC (differential scanning calorimetry) with capillary melting points.

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted intermediates) affecting physical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.